molecular formula C8H9IO B6164408 (2-iodo-5-methylphenyl)methanol CAS No. 220991-50-4

(2-iodo-5-methylphenyl)methanol

Cat. No.: B6164408
CAS No.: 220991-50-4
M. Wt: 248.1
InChI Key:
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Description

(2-iodo-5-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an iodine atom at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iodo-5-methylphenyl)methanol typically involves the iodination of 5-methylphenylmethanol. One common method is the reaction of 5-methylphenylmethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 2-position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-iodo-5-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, nitro groups, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-iodo-5-methylbenzaldehyde or 2-iodo-5-methylbenzoic acid.

    Reduction: Formation of 5-methylphenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.

Scientific Research Applications

(2-iodo-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-iodo-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-iodo-5-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a methyl group.

    (2-bromo-5-methylphenyl)methanol: Similar structure but with a bromine atom instead of an iodine atom.

    (2-chloro-5-methylphenyl)methanol: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

(2-iodo-5-methylphenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom’s larger size and higher atomic number compared to other halogens can influence the compound’s physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

220991-50-4

Molecular Formula

C8H9IO

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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